molecular formula C14H17N3OS B12466027 3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B12466027
M. Wt: 275.37 g/mol
InChI Key: JJKAYALIFKXXNB-UHFFFAOYSA-N
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Description

3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

The synthesis of 3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 5-propyl-1,3,4-thiadiazole-2-amine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential cellular processes. For example, it can inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix components . This inhibition can prevent the spread of cancer cells and reduce tumor growth .

Comparison with Similar Compounds

3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C14H17N3OS/c1-2-6-13-16-17-14(19-13)15-12(18)10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,17,18)

InChI Key

JJKAYALIFKXXNB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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